6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine
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Overview
Description
6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine is a heterocyclic compound that features a unique combination of functional groups. This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Furyl Group: The furyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using a furyl boronic acid and a suitable halogenated isoxazole precursor.
Methylation and Trifluoromethylation: The methyl and trifluoromethyl groups can be introduced using appropriate methylating and trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce specific functional groups, such as the nitro group, if present.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Material Science: The compound’s stability and electronic properties make it useful in the development of advanced materials and sensors.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of 6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine
- 1,3-Dimethyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo(3,4-B)pyridine
- 3,6-Dimethyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine
Uniqueness
6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine is unique due to the presence of the furyl group, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c1-6-10-7(12(13,14)15)5-8(9-3-2-4-18-9)16-11(10)19-17-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVSGYMJHSVBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853312-87-5 |
Source
|
Record name | 6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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